molecular formula C22H13NO6 B2434862 4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate CAS No. 618390-53-7

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2434862
CAS No.: 618390-53-7
M. Wt: 387.347
InChI Key: XXRIVMXXLWMSTG-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen core with a phenyl group at the 3-position and a 4-nitrobenzoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 4-amino-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate.

    Substitution: 4-oxo-3-phenyl-4H-chromen-7-ol and 4-nitrobenzoic acid.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory drugs. Additionally, the compound’s ability to induce apoptosis in cancer cells is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl benzoate
  • 4-oxo-3-phenyl-4H-chromen-7-yl 4-methylbenzoate

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties to the molecule. This group can participate in various chemical reactions, making the compound versatile for different applications. The nitro group also enhances the compound’s potential as an enzyme inhibitor and its ability to interact with biological targets.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-21-18-11-10-17(29-22(25)15-6-8-16(9-7-15)23(26)27)12-20(18)28-13-19(21)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRIVMXXLWMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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